5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an acetylaminophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetylaminophenyl Group: The acetylaminophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an acetylamino group is added to the phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3-Acetylamino-5-amino-1-phenyl-1,2,4-triazole: This compound shares a similar acetylaminophenyl group but has a triazole ring instead of a pyrazole ring.
5-Amino-1-phenyl-3-tosylamino-1,2,4-triazole: Another similar compound with a triazole ring and different substituents.
Uniqueness
5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHZYXZLBDSPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661694 |
Source
|
Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240061-39-5 |
Source
|
Record name | 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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